N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
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Description
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential use in cancer treatment due to its ability to selectively kill cancer cells with defects in homologous recombination DNA repair pathways.
Scientific Research Applications
Antibacterial Activity
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, a benzothiazole derivative, has shown significant antibacterial activity. Studies have revealed its potent effects against various bacterial strains. For example, Gupta (2018) synthesized methoxy substituted benzothiazole derivatives, including those with nitro group substitutions, and found them to exhibit strong antibacterial activity against Pseudomonas aeruginosa, a known resistant bacterium in nosocomial infections (Gupta, 2018). Similarly, this compound demonstrated effectiveness against Escherichia coli, another significant bacterial pathogen (Gupta, 2018).
Anticonvulsant Properties
In the realm of neurological disorders, particularly epilepsy, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide has been identified as a promising anticonvulsant. A study by Sych et al. (2018) synthesized a derivative of this compound and found it to exhibit high anticonvulsive activity, surpassing that of the classic drug "Depakin" in the pentylentetrazole model of seizure (Sych et al., 2018).
Cancer Treatment Potential
The benzothiazole derivatives, including N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have also been studied for their potential in cancer treatment. Kawakami et al. (1998) investigated rhodacyanine dyes, which include benzothiazole moieties, and found them to have a potent inhibitory effect on tumor cell growth, indicating potential as antitumor agents (Kawakami et al., 1998).
properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)9-8-11(2)16(15)26-18(20)19-17(22)12-6-5-7-13(10-12)21(23)24/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCJGBSDIAFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide |
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